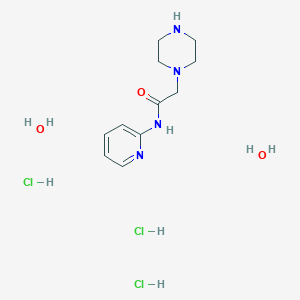![molecular formula C24H40N2O6 B2402046 N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine CAS No. 1301706-85-3](/img/structure/B2402046.png)
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine” is a chemical compound with the CAS number 1301706-85-3 . It’s also known by its IUPAC name, (2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.
Molecular Structure Analysis
The structural formula of this compound can be found in the references .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine is utilized in peptide synthesis. Aletras et al. (2009) described its application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores, demonstrating its utility in creating complex peptide structures (Aletras et al., 2009). Similarly, Pillai et al. (2006) developed methods using this compound for preparing homo- and heterodimer peptides with various functional molecules, showcasing its flexibility in peptide modification (Pillai, Marinelli, & Swenson, 2006).
Protein Modification and Engineering
The compound is also significant in protein modification. Yanagisawa et al. (2008) explored its role in engineering pyrrolysyl-tRNA synthetase for genetically encoding site-specific protein modifications (Yanagisawa et al., 2008). This highlights its potential in precise genetic encoding and protein engineering, expanding its applications beyond traditional synthesis.
Advanced Glycation End-Product Research
Nemet et al. (2006) studied methylglyoxal, a reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) by modifying arginine and lysine residues in proteins. These AGEs, including various lysine derivatives, are associated with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006). This underscores the importance of this compound in understanding and potentially addressing these significant health issues.
Stability and Reactivity Studies
Research by Augustyns et al. (2009) into the stability of the Dde protecting group, commonly used in peptide synthesis, reveals insights into its reactivity and potential for migration under certain conditions. This knowledge is crucial for optimizing synthetic methods and understanding the behavior of such compounds in complex chemical reactions (Augustyns, Kraas, & Jung, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)
![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)

![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)
